molecular formula C20H21Cl2N5OS B11250215 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B11250215
M. Wt: 450.4 g/mol
InChI Key: XITUPEPHHXKRGN-UHFFFAOYSA-N
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Description

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is often introduced via a condensation reaction between an amine and a diketone or through a Paal-Knorr synthesis.

    Attachment of the Cyclohexyl Group: This can be achieved through a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is typically introduced via a nucleophilic substitution reaction using thiols.

    Attachment of the Dichlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl moiety to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrrole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrrole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the triazole and pyrrole rings, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The triazole ring is a common motif in many drugs, suggesting that this compound might have activity against certain diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique combination of functional groups might impart desirable properties to polymers or other materials.

Mechanism of Action

The exact mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide would depend on its specific application. Generally, compounds with triazole and pyrrole rings can interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The dichlorophenyl group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
  • **2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
  • **2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of both the triazole and pyrrole rings, along with the dichlorophenyl group, might result in enhanced activity or selectivity compared to similar compounds.

Properties

Molecular Formula

C20H21Cl2N5OS

Molecular Weight

450.4 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C20H21Cl2N5OS/c21-15-9-6-10-16(22)18(15)23-17(28)13-29-20-25-24-19(14-7-2-1-3-8-14)27(20)26-11-4-5-12-26/h4-6,9-12,14H,1-3,7-8,13H2,(H,23,28)

InChI Key

XITUPEPHHXKRGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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